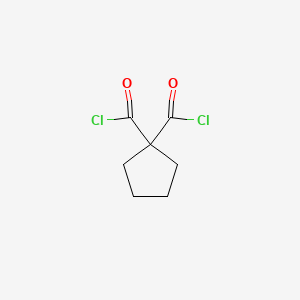

Cyclopentane-1,1-dicarbonyl dichloride

Description

Cyclopentane-1,1-dicarbonyl dichloride (CAS: Not explicitly provided in evidence; molecular formula inferred as C₇H₆Cl₂O₂) is a reactive organic compound featuring two carbonyl chloride groups attached to a cyclopentane ring. It serves as a critical intermediate in organic synthesis, particularly in amidation reactions. For example, it reacts with amino alcohols to form bis(hydroxyamide) derivatives, which are precursors for complex heterocycles like oxazaborolidines . High purity of this compound is essential for optimal reaction yields, as impurities in its synthetic derivatives (e.g., bis(hydroxyamide)) can drastically reduce efficiency in downstream steps .

Properties

CAS No. |

53179-95-6 |

|---|---|

Molecular Formula |

C7H8Cl2O2 |

Molecular Weight |

195.04 g/mol |

IUPAC Name |

cyclopentane-1,1-dicarbonyl chloride |

InChI |

InChI=1S/C7H8Cl2O2/c8-5(10)7(6(9)11)3-1-2-4-7/h1-4H2 |

InChI Key |

YYLFLXVROAGUFH-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)(C(=O)Cl)C(=O)Cl |

Canonical SMILES |

C1CCC(C1)(C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Organic Dichlorides

- Paraquat Dichloride (CAS: 1910-42-5; C₁₂H₁₄Cl₂N₂):

A herbicide with a bipyridinium structure, paraquat dichloride contrasts sharply with cyclopentane-1,1-dicarbonyl dichloride in both application and toxicity. While the latter is a synthetic intermediate, paraquat dichloride is directly used in agriculture. Toxicological studies highlight its acute toxicity (LD₅₀ in rodents: ~100 mg/kg), whereas cyclopentane-1,1-dicarbonyl dichloride’s hazards are primarily linked to its reactivity (e.g., corrosive properties) .

Organometallic Dichlorides

- (Methylcyclopentadienyl)erbium Dichloride (CAS: Not provided; inferred formula C₆H₇Cl₂Er): This organometallic compound, part of the alkylcyclopentadienyl family, is used in catalysis and materials science. Unlike cyclopentane-1,1-dicarbonyl dichloride, its reactivity stems from the lanthanide metal center, enabling applications in polymerization and electronic materials. The cyclopentane derivative lacks such metal-mediated reactivity .

Parent Acid: Cyclopentane-1,1-dicarboxylic Acid

The carboxylic acid precursor (C₇H₈O₄) is less reactive than its dichloride counterpart. While the acid participates in esterification or salt formation, the dichloride’s electrophilic carbonyl groups make it superior for nucleophilic acyl substitutions (e.g., amide bond formation).

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.